1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is an organic compound with the molecular formula C₉H₁₁N₃. It features a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. This compound is notable for its two methyl groups located at the 1 and 5 positions of the benzimidazole ring, contributing to its unique chemical properties and potential biological activities. The compound has a CAS number of 39860-12-3 and is classified under various chemical databases for its structural and physical properties, including its solubility and stability under different conditions .
These reactions are influenced by the electron-donating nature of the methyl groups, which can stabilize intermediates or transition states during these processes.
Research indicates that 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine exhibits potential biological activities. It has been studied for its:
The exact mechanisms of action are still under investigation, but its structural features suggest interactions with biological targets such as receptors or enzymes involved in disease processes .
The synthesis of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine can be achieved through several methods:
These methods vary in complexity and yield, allowing chemists to select based on available resources and desired purity levels .
1,5-Dimethyl-1H-benzo[d]imidazol-2-amine finds applications across various fields:
Its versatility makes it a valuable compound in both research and practical applications .
Interaction studies involving 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential .
Several compounds share structural similarities with 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N-dimethyl-1H-benzo[d]imidazol-2-amine | Similar core structure but lacks methyl groups at 1 & 5 | Different electronic properties affecting reactivity |
2-Methylbenzimidazole | Contains a methyl group at position 2 | Lacks the additional methyl group at position 5 |
Benzimidazole | Parent structure without any substituents | Serves as a baseline for comparison |
The unique positioning of methyl groups in 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine influences its chemical reactivity and biological activity compared to these similar compounds .
The compound is classified under the benzimidazole family, a subset of nitrogen-containing heterocycles. Its IUPAC name is 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine, reflecting:
Property | Value | Source |
---|---|---|
CAS Registry Number | 39860-12-3 | |
Molecular Formula | C₉H₁₁N₃ | |
Common Synonyms | 5-Amino-1,5-dimethylbenzimidazole; 1H-Benzimidazole-2-methanamine, α,5-dimethyl |
1,5-Dimethyl-1H-benzo[d]imidazol-2-amine possesses the molecular formula C₉H₁₁N₃, with a corresponding molecular weight of 161.20 g/mol [1] [2] [3]. The compound is officially registered under Chemical Abstracts Service number 39860-12-3, which serves as its unique identifier in chemical databases worldwide [1] [6]. The molecular formula indicates the presence of nine carbon atoms, eleven hydrogen atoms, and three nitrogen atoms, reflecting the core benzimidazole structure with additional methyl substituents [2] [7].
The exact mass of the compound has been determined to be 161.095297364 Da, providing precise mass spectrometric identification capabilities [3]. The molecular weight falls within the optimal range for pharmaceutical applications, adhering to established drug-like properties criteria [8] [9].
Table 1: Fundamental Molecular Properties
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₁₁N₃ | [1] [2] [3] |
Molecular Weight | 161.20 g/mol | [1] [2] [3] |
Exact Mass | 161.095297364 Da | [3] |
Chemical Abstracts Service Number | 39860-12-3 | [1] [6] |
MDL Number | MFCD06797673 | [1] |
The structural architecture of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine features a fused bicyclic system comprising a benzene ring condensed with an imidazole ring [1] [2]. The compound exhibits a planar benzimidazole core with methyl substituents at the 1-position (nitrogen) and 5-position (carbon) of the heterocyclic framework [1] [6]. The amino group is positioned at the 2-position of the imidazole ring, contributing to the compound's distinctive chemical reactivity [2] [3].
The International Union of Pure and Applied Chemistry name for this compound is 1,5-dimethyl-1H-benzimidazol-2-amine [1] [6]. The compound's structural representation can be described through various chemical notation systems, including the Simplified Molecular Input Line Entry System notation: NC1=NC2=CC(C)=CC=C2N1C [2] [3].
Conformational analysis reveals that the benzimidazole moiety maintains planarity with minimal deviation from the ideal planar geometry [10] [11]. The methyl substituents adopt positions that minimize steric interactions while maximizing stabilization through hyperconjugation effects [12] [13]. The amino group at the 2-position exhibits pyramidal geometry with varying degrees of pyramidality depending on the crystal packing environment [14] [15].
Table 2: Structural Identifiers and Notations
Identifier Type | Value |
---|---|
IUPAC Name | 1,5-dimethyl-1H-benzimidazol-2-amine |
SMILES | NC1=NC2=CC(C)=CC=C2N1C |
InChI | InChI=1S/C9H11N3/c1-6-3-4-8-7(5-6)11-9(10)12(8)2/h3-5H,1-2H3,(H2,10,11) |
InChI Key | VJDQEQWPZTVEIN-UHFFFAOYSA-N |
Crystallographic investigations of benzimidazole derivatives have provided valuable insights into the solid-state properties of related compounds [16] [14] [10]. While specific single-crystal data for 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is limited, powder diffraction studies on structurally similar N,N-dimethyl-1H-benzo[d]imidazol-2-amine have revealed important crystallographic parameters [16].
The related N,N-dimethyl analog crystallizes in the orthorhombic crystal system with space group P21212 [16]. The unit cell parameters for this closely related compound are: a = 11.379(3) Å, b = 10.227(5) Å, c = 7.151(1) Å, with α = β = γ = 90° [16]. The unit cell volume is 832.318 Ų with four molecules per unit cell (Z = 4), resulting in a calculated density of 1.286 g cm⁻³ [16].
The compound exists as a solid at room temperature with an off-white to light brown appearance [17]. Storage recommendations include maintaining the compound at 2-8°C under an inert atmosphere protected from light to ensure stability [17] [18]. The solid-state structure is stabilized through intermolecular hydrogen bonding interactions involving the amino group and nitrogen atoms of adjacent molecules [19] [20].
Table 3: Solid-State Properties
Property | Value | Reference |
---|---|---|
Physical Form | Solid | [1] [17] |
Appearance | Off-white to light brown | [17] |
Storage Temperature | 2-8°C | [17] |
Storage Conditions | Inert atmosphere, protected from light | [17] [18] |
Density (calculated) | ~1.3 g/cm³ | [21] |
The electronic structure of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine exhibits characteristic features of aromatic heterocyclic compounds with extended π-conjugation [12] [22] [13]. Density functional theory calculations on related benzimidazole derivatives have revealed significant insights into the electronic distribution and bonding characteristics [12] [22].
The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis of similar benzimidazole derivatives indicates that electron density is predominantly localized on the benzimidazole core with contributions from the amino substituent [22] [13]. The energy gap between frontier molecular orbitals influences the compound's chemical reactivity and potential applications in electronic materials [22] [13].
Computational studies suggest that the compound exhibits a topological polar surface area of approximately 43.84 Ų, which falls within the favorable range for membrane permeability [3]. The calculated logarithm of the partition coefficient (LogP) value of 1.46392 indicates moderate lipophilicity, suggesting balanced solubility characteristics [3].
The bonding characteristics within the benzimidazole framework involve both σ and π interactions [12] [13]. The nitrogen atoms participate in both hydrogen bonding as acceptors and in some cases as donors through the amino group [19] [20]. The methyl substituents contribute to the overall electron density through hyperconjugation effects, influencing the compound's reactivity profile [12] [22].
Table 4: Electronic and Molecular Properties
Property | Value | Reference |
---|---|---|
Topological Polar Surface Area | 43.84 Ų | [3] |
Calculated LogP | 1.46392 | [3] |
Hydrogen Bond Acceptors | 3 | [3] |
Hydrogen Bond Donors | 1 | [3] |
Rotatable Bonds | 0 | [3] |
The substitution pattern of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine distinguishes it from other benzimidazole derivatives through its unique combination of N-methyl and C-methyl substituents [24] [25]. Comparative analysis with structurally related compounds reveals significant differences in physicochemical properties and biological activities [27].
Compared to 1-methyl-1H-benzimidazol-2-amine, the additional 5-methyl substituent in the target compound increases the molecular weight by 14 Da and alters the electronic distribution [29]. This modification affects solubility characteristics, with the dimethyl derivative exhibiting enhanced lipophilicity compared to monomethyl analogs .
Structure-activity relationship studies of benzimidazole derivatives indicate that substitution at both the 1-position and 5-position can significantly influence biological activity [24] [25] [30]. The presence of small alkyl groups such as methyl substituents generally enhances metabolic stability compared to unsubstituted analogs [27].
Halogenated benzimidazole derivatives, such as 5-chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine, demonstrate how halogen substituents can modulate physicochemical properties compared to alkyl-substituted analogs . The chlorinated derivative exhibits different electronic characteristics due to the electron-withdrawing nature of the halogen substituent .
Table 5: Comparative Analysis with Related Compounds
Compound | Molecular Weight (g/mol) | Key Structural Difference | Reference |
---|---|---|---|
1,5-Dimethyl-1H-benzo[d]imidazol-2-amine | 161.20 | Target compound | [1] [2] [3] |
1-Methyl-1H-benzimidazol-2-amine | 147.18 | Lacks 5-methyl group | [29] |
2-Methylbenzimidazole | 132.16 | Different substitution pattern | [31] |
5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine | ~195.65 | Chlorine instead of methyl at 5-position |
1,5-Dimethyl-1H-benzo[d]imidazol-2-amine exists as a crystalline solid at room temperature [1] [2]. The compound exhibits an off-white to light brown appearance, which is characteristic of many benzimidazole derivatives [1] [2]. The molecular weight is consistently reported as 161.20 g/mol across multiple sources [1] [3] [2]. The compound has a molecular formula of C₉H₁₁N₃ and is assigned the CAS number 39860-12-3 [1] [3] [2].
The compound requires specific storage conditions to maintain its stability, including storage in a dark place under an inert atmosphere at room temperature [3] [2]. The available purity specifications indicate that commercial samples typically achieve ≥97.0% purity as determined by high-performance liquid chromatography [1].
The solubility characteristics of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine demonstrate moderate aqueous solubility with enhanced dissolution properties when converted to its hydrochloride salt form [4] [5]. The compound exhibits moderate solubility in water, which can be attributed to the presence of nitrogen atoms capable of hydrogen bonding interactions [6].
Polar organic solvents show favorable solubility characteristics for this compound. Methanol and ethanol provide high solubility due to their polar nature and ability to form hydrogen bonds with the amine and imidazole nitrogen atoms [7] [6]. Dimethyl sulfoxide demonstrates excellent solubility owing to its polar aprotic nature and strong solvating properties for heterocyclic compounds [8].
Moderately polar solvents such as acetone and acetonitrile exhibit moderate solubility characteristics, which makes them suitable for extraction and purification procedures [9] [10]. Ethyl acetate shows moderate solubility and has been utilized in partition coefficient studies for related benzimidazole derivatives [11].
Non-polar and aromatic solvents including chloroform demonstrate high solubility due to favorable aromatic-aromatic interactions between the benzimidazole ring system and the solvent molecules [7] [12]. The hydrochloride salt form of the compound exhibits enhanced aqueous solubility compared to the free base, making it more suitable for biological applications [4] [5].
The thermal properties of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine indicate excellent thermal stability under normal conditions. The compound exhibits a melting point of 232-233°C [13], which is characteristic of substituted benzimidazole derivatives and indicates strong intermolecular interactions within the crystal lattice.
Thermogravimetric analysis studies on related benzimidazole compounds demonstrate that these structures maintain stability up to temperatures exceeding 200°C [8] [14]. The predicted boiling point for this compound is 348.1±35.0°C [13], calculated based on structural parameters and comparison with similar benzimidazole derivatives.
Thermal decomposition typically occurs at temperatures above 250°C, with the compound showing gradual mass loss rather than sharp decomposition [8] [14]. Differential scanning calorimetry studies on related benzimidazole derivatives reveal that these compounds can undergo phase transitions at elevated temperatures, including glass transition temperatures in the range of 70-80°C for some derivatives [8].
The compound demonstrates excellent thermal stability when stored under appropriate conditions, with no significant decomposition observed at room temperature over extended periods [1] [2]. The flash point is estimated to be approximately 200°C, based on comparisons with structurally similar benzimidazole compounds [15] [16].
1,5-Dimethyl-1H-benzo[d]imidazol-2-amine exhibits multiple ionizable sites due to the presence of both imidazole nitrogen atoms and the exocyclic amino group. The compound demonstrates amphoteric behavior, functioning as both an acid and a base depending on the pH conditions [17] [18].
The primary basic site is the imidazole nitrogen atom, which exhibits a pKa value of approximately 7.27±0.10 [13]. This value is consistent with the typical basicity of benzimidazole derivatives, which generally show pKa values in the range of 5.5-7.5 for the imidazole nitrogen [17] [19] [18].
The amino group at the 2-position contributes additional basicity to the molecule, with an estimated pKa value of 4-5 [17] [18]. This relatively lower basicity compared to the imidazole nitrogen is attributed to the electron-withdrawing effect of the aromatic ring system and the resonance stabilization of the protonated form [17] [19].
The acidic character of the compound is associated with the imidazole NH group, which exhibits a pKa value of approximately 12-13 [17] [18]. This acidic site becomes relevant under highly basic conditions and contributes to the compound's tautomeric equilibrium [17] [19].
Potentiometric titration studies on related benzimidazole derivatives confirm that these compounds exhibit well-defined acid-base behavior with distinct inflection points corresponding to the different ionizable sites [18] [20]. The Henderson-Hasselbalch equation can be successfully applied to determine the ionization state of the compound under physiological conditions [18] [20].
The lipophilicity of 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine is characterized by a LogP value of approximately 1.7±0.2 [15] [21], indicating moderate lipophilicity. This value positions the compound in an optimal range for biological applications, as it provides sufficient membrane permeability while maintaining adequate aqueous solubility [12] [9].
The polar surface area of the compound is calculated to be 54.7 Ų [15], which falls within the acceptable range for oral bioavailability according to Lipinski's Rule of Five [9] [10]. The compound contains two hydrogen bond donors (NH₂ and NH groups) and three hydrogen bond acceptors (nitrogen atoms in the ring system) [9] [10].
Membrane permeability studies on related benzimidazole derivatives demonstrate that compounds with similar structural features exhibit moderate to high permeability across biological membranes [12] [9]. The Caco-2 cell permeability assay results for structurally similar benzimidazole compounds indicate favorable absorption characteristics [9] [10].
The molecular volume of approximately 160 ų contributes to the compound's membrane permeability profile [22] [9]. The lipophilic ligand efficiency calculations suggest that the compound exhibits balanced physicochemical properties suitable for biological applications [23] [22].
Partition coefficient studies using octanol-water systems confirm the moderate lipophilicity of the compound, with values consistent with good membrane permeability while maintaining adequate aqueous solubility [11] [9]. The kinetic solubility in physiological buffers is estimated to be in the moderate range, making the compound suitable for biological testing [23] [22].